molecular formula C8H5BrN2OS B13285308 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13285308
M. Wt: 257.11 g/mol
InChI Key: UWYQEJDARPIWNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a bromine atom, a thiophene ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-thiophenecarboxaldehyde with urea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dihydropyrimidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.

Major Products Formed

    Substitution: Products include various substituted thiophenes and pyrimidinones.

    Oxidation: Products include thiophene sulfoxides and sulfones.

    Reduction: Products include dihydrothiophenes.

    Coupling: Products include biaryl compounds and other complex aromatic systems.

Scientific Research Applications

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene ring and dihydropyrimidinone core can interact with various biological pathways, influencing processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 2-(Thiophen-3-yl)pyrimidin-4-one
  • 5-Bromo-2-(thiophen-3-yl)pyridine

Uniqueness

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a bromine atom, a thiophene ring, and a dihydropyrimidinone core. This unique structure imparts specific electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal and materials science further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

5-bromo-2-thiophen-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H5BrN2OS/c9-6-3-10-7(11-8(6)12)5-1-2-13-4-5/h1-4H,(H,10,11,12)

InChI Key

UWYQEJDARPIWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NC=C(C(=O)N2)Br

Origin of Product

United States

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